3-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid
CAS No.: 1239724-30-1
Cat. No.: VC6353604
Molecular Formula: C18H15ClN2O4
Molecular Weight: 358.78
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1239724-30-1 |
---|---|
Molecular Formula | C18H15ClN2O4 |
Molecular Weight | 358.78 |
IUPAC Name | 3-(4-chloro-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoic acid |
Standard InChI | InChI=1S/C18H15ClN2O4/c1-18-9-14(13-8-11(19)5-6-15(13)25-18)20-17(24)21(18)12-4-2-3-10(7-12)16(22)23/h2-8,14H,9H2,1H3,(H,20,24)(H,22,23) |
Standard InChI Key | YPBSTCFHNDPLHJ-UHFFFAOYSA-N |
SMILES | CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=O)N2C4=CC=CC(=C4)C(=O)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a benzoxadiazocin core, a fused bicyclic system comprising a benzene ring, an oxadiazocine moiety, and a benzoic acid substituent. The IUPAC name, 3-(4-chloro-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2(7),3,5-trien-10-yl)benzoic acid, reflects its tricyclic arrangement with oxygen (oxa) and nitrogen (diaza) heteroatoms . The SMILES notation (CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=O)N2C4=CC=CC(=C4)C(=O)O) further elucidates the connectivity, highlighting the chloro-substituted benzene, methyl group, and ketone functionalities .
Crystallographic and Conformational Insights
While direct crystallographic data for this compound is unavailable in the provided sources, analogous structural studies (e.g., tricyclic systems in ) suggest that X-ray diffraction could resolve its stereochemistry. The presence of two undefined stereocenters (C1 and C2 in the methano bridge) implies conformational flexibility, which may influence its physicochemical behavior .
Physicochemical Properties
Molecular Formula and Weight
The molecular formula C₁₈H₁₅ClN₂O₄ corresponds to a molecular weight of 358.8 g/mol, as computed by PubChem . The exact mass (358.0720347 Da) and monoisotopic mass (358.0720347 Da) indicate a single isotopic composition, typical of synthetic organic compounds .
Lipophilicity and Solubility
The XLogP3 value of 3 predicts moderate lipophilicity, favoring membrane permeability in biological systems . A topological polar surface area of 78.9 Ų and two hydrogen-bond donors (carboxylic acid and amide NH) suggest limited aqueous solubility, aligning with the compound’s potential as a drug candidate requiring formulation optimization .
Table 1: Key Computed Properties
Property | Value |
---|---|
Molecular Weight | 358.8 g/mol |
XLogP3 | 3 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 2 |
Topological Polar Surface | 78.9 Ų |
Synthesis and Characterization
Analytical Characterization
Nuclear Magnetic Resonance (NMR): Predicted signals include a singlet for the methyl group (δ ~2.39 ppm) and aromatic protons (δ 6.35–7.91 ppm), based on similar tricyclic structures .
Mass Spectrometry: The molecular ion peak at m/z 358.07 would confirm the molecular weight, with fragmentation patterns reflecting cleavage at the amide and ether bonds .
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